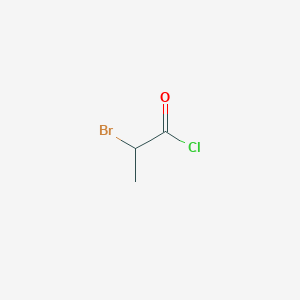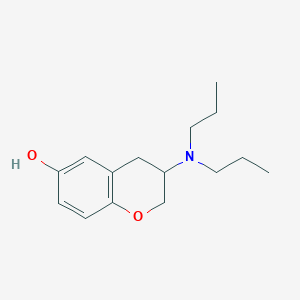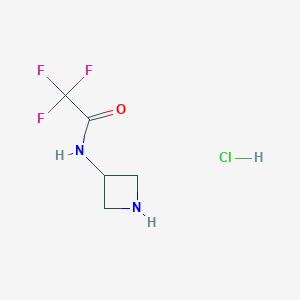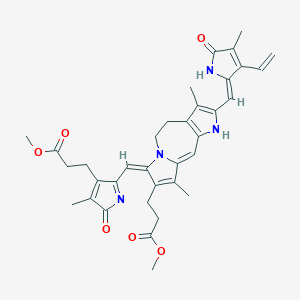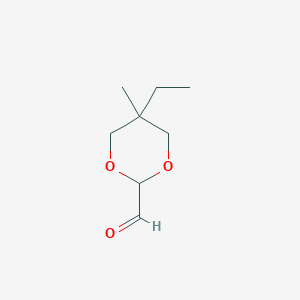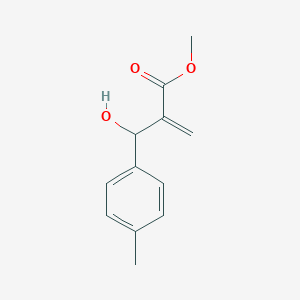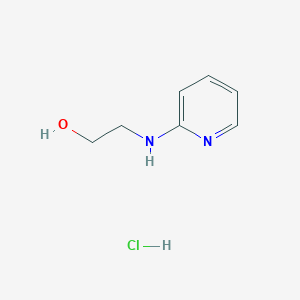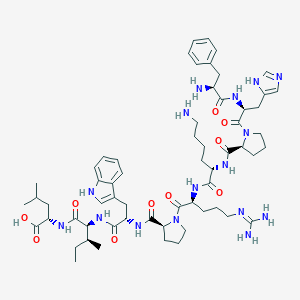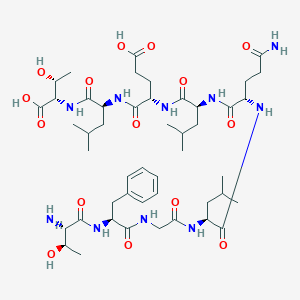
Snp nonapeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The SNP nonapeptide is a synthetic peptide that has gained significant attention in the scientific community for its potential applications in medical research. This peptide is composed of nine amino acids and is derived from the human leukocyte antigen (HLA) complex. The SNP nonapeptide has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for studying various diseases and disorders.
Mecanismo De Acción
The SNP nonapeptide is believed to work by binding to Snp nonapeptide molecules on the surface of cells. This binding triggers an immune response, which can lead to the destruction of infected or cancerous cells. The exact mechanism of action of the SNP nonapeptide is still being studied, and more research is needed to fully understand how this peptide works.
Biochemical and Physiological Effects:
The SNP nonapeptide has been shown to have a wide range of biochemical and physiological effects. These effects include the activation of T-cells, the production of cytokines, and the induction of apoptosis in cancer cells. The SNP nonapeptide has also been shown to have anti-inflammatory properties, making it a promising tool for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of the SNP nonapeptide is its specificity. This peptide is highly selective for Snp nonapeptide molecules, which allows for precise control over the immune response. However, the SNP nonapeptide also has some limitations. For example, it can be difficult to synthesize large quantities of this peptide, and it can be expensive to purchase from commercial suppliers.
Direcciones Futuras
There are many potential future directions for research on the SNP nonapeptide. One area of interest is the development of new therapies for autoimmune diseases, cancer, and infectious diseases. Another area of interest is the study of the mechanisms of action of this peptide, which could lead to a better understanding of how the immune system works. Finally, there is also interest in developing new methods for synthesizing the SNP nonapeptide, which could make this peptide more widely available for research purposes.
Conclusion:
In conclusion, the SNP nonapeptide is a promising tool for scientific research. This peptide has a wide range of applications in the study of autoimmune diseases, cancer, and infectious diseases. While there are some limitations to the use of this peptide in lab experiments, there are also many potential future directions for research on the SNP nonapeptide. With continued study, this peptide could lead to new therapies for a variety of diseases and disorders.
Métodos De Síntesis
The SNP nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves building the peptide chain one amino acid at a time, using a resin-bound peptide as a starting material. The synthesis process is typically carried out using automated peptide synthesizers, which allow for precise control over the reaction conditions and reaction times.
Aplicaciones Científicas De Investigación
The SNP nonapeptide has been used in a variety of scientific research applications, including the study of autoimmune diseases, cancer, and infectious diseases. In autoimmune diseases, the SNP nonapeptide has been used to study the role of Snp nonapeptide molecules in the immune response. In cancer research, the SNP nonapeptide has been used to investigate the role of T-cells in tumor recognition and destruction. In infectious disease research, the SNP nonapeptide has been used to study the mechanisms of viral and bacterial infections.
Propiedades
Número CAS |
124774-36-3 |
|---|---|
Nombre del producto |
Snp nonapeptide |
Fórmula molecular |
C47H76N10O15 |
Peso molecular |
1021.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1 |
Clave InChI |
CKBCHJFCYGZUBW-AAASIAOPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Secuencia |
TFGLQLELT |
Sinónimos |
SNP nonapeptide Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




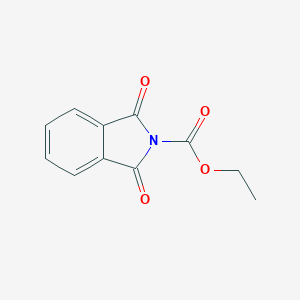
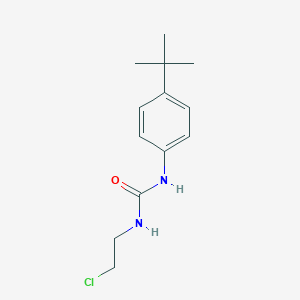
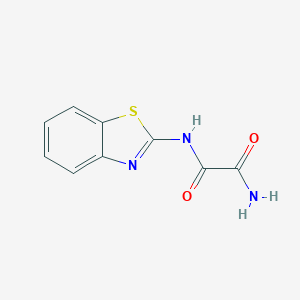
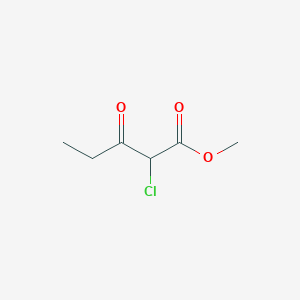
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
